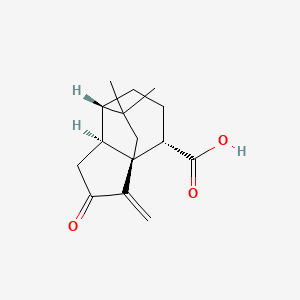
(-)-Terrecyclic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Terrecyclic acid A: is a naturally occurring compound known for its unique structure and biological activities It belongs to the class of terrecyclic acids, which are secondary metabolites produced by certain fungi
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Terrecyclic acid A involves several steps, starting from readily available starting materials. The key steps include cyclization reactions, oxidation, and functional group transformations. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using fungi that naturally produce this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to maximize the yield. Additionally, downstream processing techniques like extraction, purification, and crystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Terrecyclic acid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Terrecyclic acid A is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential antimicrobial and antifungal properties. Researchers investigate its mechanism of action against various pathogens and explore its potential as a natural pesticide or preservative.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Studies focus on its anti-inflammatory, anticancer, and neuroprotective properties. Researchers aim to develop new drugs based on this compound for the treatment of various diseases.
Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (-)-Terrecyclic acid A involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes, disrupt cellular processes, or modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Terrecyclic acid B: Another member of the terrecyclic acid family with similar biological activities.
Terrecyclic acid C: A structurally related compound with distinct chemical properties.
Other secondary metabolites: Compounds produced by fungi with similar structures and biological activities.
Uniqueness: (-)-Terrecyclic acid A is unique due to its specific structure and the range of biological activities it exhibits
Eigenschaften
CAS-Nummer |
93219-11-5 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(1R,5S,6S,9S)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m0/s1 |
InChI-Schlüssel |
SMAWCSOVJJHIOI-DDIVZENXSA-N |
Isomerische SMILES |
CC1(C[C@]23[C@H](CC[C@H]1[C@@H]2CC(=O)C3=C)C(=O)O)C |
Kanonische SMILES |
CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


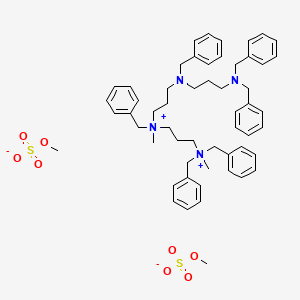
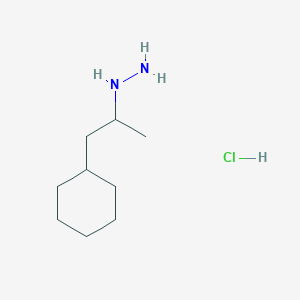
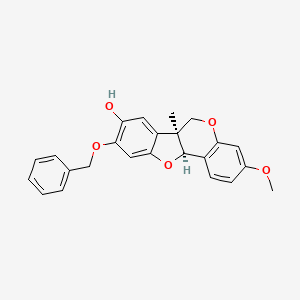
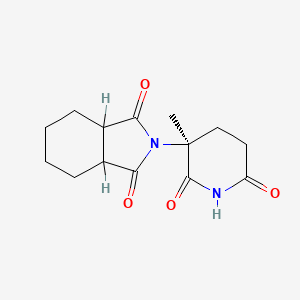
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)
![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)
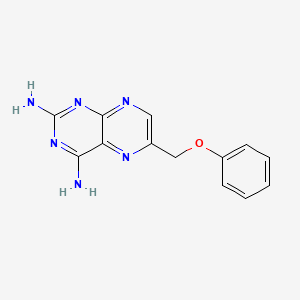
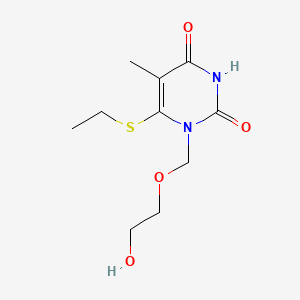
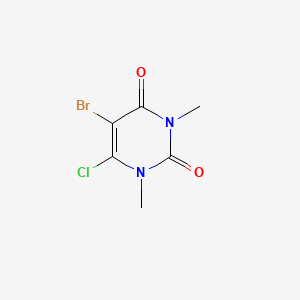
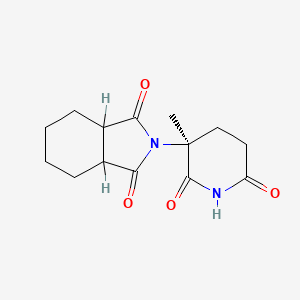
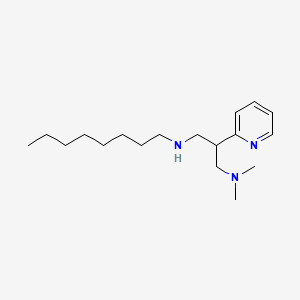
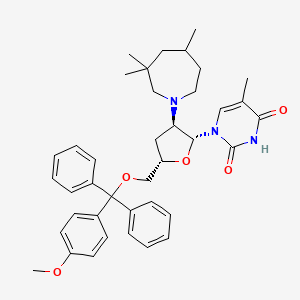
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)
